
(R)-2-((2,4-Dinitrophenyl)amino)-3-((2,4-dinitrophenyl)thio)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-((2,4-Dinitrophenyl)amino)-3-((2,4-dinitrophenyl)thio)propanoic acid is a complex organic compound characterized by the presence of dinitrophenyl groups attached to an amino and a thio group on a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((2,4-Dinitrophenyl)amino)-3-((2,4-dinitrophenyl)thio)propanoic acid typically involves multi-step organic reactions. One common method includes the nitration of phenylalanine derivatives to introduce the dinitrophenyl groups. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid to facilitate the nitration process.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
®-2-((2,4-Dinitrophenyl)amino)-3-((2,4-dinitrophenyl)thio)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The dinitrophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-2-((2,4-Dinitrophenyl)amino)-3-((2,4-dinitrophenyl)thio)propanoic acid is used as a reagent for studying reaction mechanisms and as a building block for synthesizing more complex molecules.
Biology
The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of ®-2-((2,4-Dinitrophenyl)amino)-3-((2,4-dinitrophenyl)thio)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dinitrophenyl groups can form strong interactions with amino acid residues in proteins, affecting their function and activity. The thio group can participate in redox reactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
2,4-Dinitrophenol: Known for its use as a weight loss agent and its toxic properties.
2,4-Dinitroaniline: Used in the synthesis of herbicides and dyes.
Uniqueness
®-2-((2,4-Dinitrophenyl)amino)-3-((2,4-dinitrophenyl)thio)propanoic acid is unique due to the presence of both amino and thio groups attached to the dinitrophenyl moieties, which imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.
特性
分子式 |
C15H11N5O10S |
|---|---|
分子量 |
453.3 g/mol |
IUPAC名 |
(2R)-2-(2,4-dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C15H11N5O10S/c21-15(22)11(16-10-3-1-8(17(23)24)5-12(10)19(27)28)7-31-14-4-2-9(18(25)26)6-13(14)20(29)30/h1-6,11,16H,7H2,(H,21,22)/t11-/m0/s1 |
InChIキー |
BWXMKHIUCXHRIC-NSHDSACASA-N |
異性体SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



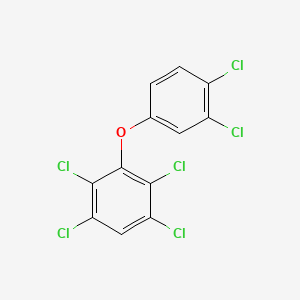
![2-[4-(3,3-Dimethylbut-1-ynyl)phenyl]-4-methylaniline](/img/structure/B13739948.png)
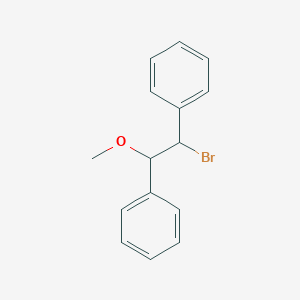
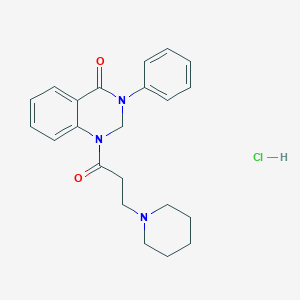
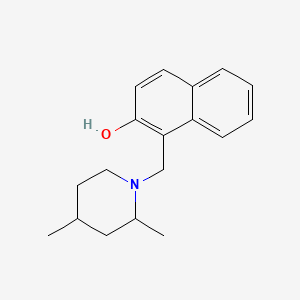

![25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro-](/img/structure/B13739983.png)
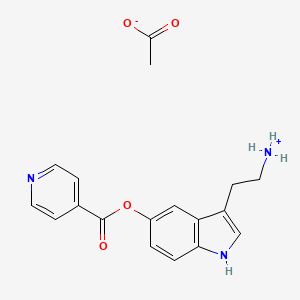



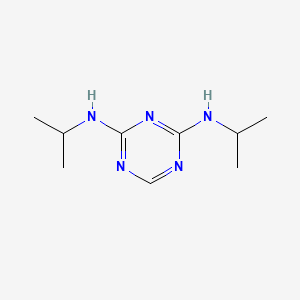
![butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13740012.png)
